molecular formula C4H4F2N2S B2817515 4-(difluoromethyl)-1,3-thiazol-2-amine CAS No. 947179-20-6

4-(difluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B2817515
CAS No.: 947179-20-6
M. Wt: 150.15
InChI Key: IEBXYRIXXPDVQO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group (CF₂H) in this compound imparts unique chemical and physical properties, making it of significant interest in various fields of scientific research and industrial applications .

Scientific Research Applications

4-(Difluoromethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-(difluoromethyl)-1,3-thiazol-2-amine is pathogenic fungi . The compound has been shown to exhibit significant inhibitory effects against these organisms . It is suggested that the compound interacts with the cell membrane of the fungi, affecting its permeability and leading to the death of the hyphae .

Mode of Action

The compound’s mode of action involves a direct interaction with its targets. It has been suggested that the compound changes the permeability of the cell membrane of the fungi, which in turn affects the growth of the hyphae, leading to their death . This interaction and the resulting changes contribute to the compound’s antifungal activity .

Biochemical Pathways

This interference disrupts essential cellular processes, leading to the death of the fungi .

Pharmacokinetics

The compound’s difluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design . These properties could potentially impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the death of pathogenic fungi . By altering the permeability of the fungal cell membrane, the compound disrupts essential cellular processes, leading to the death of the fungi .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction outcomes of the compound are known to be restricted by the reaction environment . In the absence of a base, the compound effectively produces gem-difluoro-oxylated quinazolin(thi)ones as a sole product. In contrast, only monofluoro-oxylated analogues are obtained under basic conditions .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1,3-thiazol-2-amine typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole derivatives with difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions using a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethyl group in 4-(difluoromethyl)-1,3-thiazol-2-amine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These properties make it distinct from similar compounds and valuable in various applications .

Properties

IUPAC Name

4-(difluoromethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2S/c5-3(6)2-1-9-4(7)8-2/h1,3H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXYRIXXPDVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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